molecular formula C6H2BrCl2F B1268532 1-Bromo-2,5-dichloro-3-fluorobenzene CAS No. 202865-57-4

1-Bromo-2,5-dichloro-3-fluorobenzene

Cat. No. B1268532
M. Wt: 243.88 g/mol
InChI Key: CAYJMDVKWMVOLG-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dichloro-3-fluorobenzene is a halogenated benzene derivative with bromine, chlorine, and fluorine substituents. This compound is of interest in various fields of chemistry due to its unique molecular structure, which imparts distinct chemical and physical properties.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including 1-Bromo-2,5-dichloro-3-fluorobenzene, involves multiple steps, such as diazotization, bromination, and chlorination. These processes are crucial for introducing different halogen atoms at specific positions on the benzene ring. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, demonstrates the use of bromine in radical bromination reactions, highlighting the synthetic approaches applicable to halogenated benzenes (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including 1-Bromo-2,5-dichloro-3-fluorobenzene, has been extensively studied using spectroscopic methods. Techniques such as FT-IR, FT-Raman, and UV spectroscopy, combined with DFT calculations, provide insights into the vibrational frequencies, molecular geometry, and electronic properties of these compounds. The presence of halogen atoms significantly affects the molecular geometry and electronic distribution within the molecule (D. Mahadevan et al., 2011).

Chemical Reactions and Properties

Halogenated benzene derivatives undergo various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms. These reactions are pivotal for further chemical modifications and the synthesis of complex organic molecules. For example, electrochemical fluorination and palladium-catalyzed carbonylative reactions demonstrate the reactivity of halogenated benzenes under different conditions, leading to the formation of fluorinated compounds and heterocycles, respectively (Hirohide Horio et al., 1996); (Jianbin Chen et al., 2014).

Scientific Research Applications

Vibrational Spectra Studies

1-Bromo-2,5-dichloro-3-fluorobenzene has been studied for its vibrational spectra. Researchers have recorded and analyzed the Raman and infrared spectra of similar trisubstituted benzenes, which helps in understanding the molecular vibrations and structure of these compounds (Aralakkanavar et al., 1992).

Force Field Analysis

The molecule has been included in studies focusing on zero-order normal coordinate analysis for understanding in-plane and out-of-plane vibrations. This contributes to the knowledge of molecular dynamics and interactions in trisubstituted benzenes (Reddy & Rao, 1994).

Electrochemical Studies

Electrochemical fluorination of aromatic compounds like 1-Bromo-2,5-dichloro-3-fluorobenzene has been studied to understand the formation mechanisms and side reactions during the electrolysis of halobenzenes. This is significant for understanding the chemical behavior of these compounds under electrochemical conditions (Horio et al., 1996).

Photofragment Spectroscopy

The ultraviolet photodissociation of similar compounds has been explored using photofragment translational spectroscopy. Such studies are crucial for understanding the photodissociation mechanisms and the effects of atom substitution in these molecules (Gu et al., 2001).

Triazidation Reactions

Triazidation of compounds like 1-Bromo-2,5-dichloro-3-fluorobenzene has been studied, showcasing their potential use in polymer chemistry and organic synthesis. Such reactions are pivotal for developing new photoactive cross-linking reagents and materials (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

The compound's derivatives have been used in organometallic chemistry, demonstrating their role as substrates in the synthesis of various organometallic compounds. This opens up avenues for their use in catalyst development and synthetic chemistry (Pike et al., 2017).

Safety And Hazards

1-Bromo-2,5-dichloro-3-fluorobenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-2,5-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYJMDVKWMVOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347160
Record name 1-Bromo-2,5-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-dichloro-3-fluorobenzene

CAS RN

202865-57-4
Record name 1-Bromo-2,5-dichloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,5-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Oka, T Yamada, H Sajiki, S Akai, T Ikawa - Organic Letters, 2022 - ACS Publications
A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. Purifying aryl boronic esters by conventional silica gel chromatography is …
Number of citations: 23 pubs.acs.org

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